molecular formula C16H15FN2O3 B4074558 N-(4-fluorobenzyl)-2-(4-nitrophenyl)propanamide

N-(4-fluorobenzyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4074558
M. Wt: 302.30 g/mol
InChI Key: LKLHJPHZHDWYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(4-nitrophenyl)propanamide, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indazole carboxamides. FUB-PB22 is a potent agonist of the cannabinoid receptor CB1 and CB2, and it is often used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

FUB-PB22 binds to the cannabinoid receptors CB1 and CB2 in the human body, which are located in the brain, immune system, and other organs. Once bound, FUB-PB22 activates these receptors, leading to the release of various neurotransmitters and hormones that affect the body's physiological and biochemical processes.
Biochemical and Physiological Effects
FUB-PB22 has been shown to have a range of biochemical and physiological effects on the human body. These effects include the activation of the endocannabinoid system, which regulates various physiological processes such as appetite, pain sensation, and mood. FUB-PB22 has also been shown to have analgesic, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

FUB-PB22 is a useful tool for studying the effects of cannabinoids on the human body in a laboratory setting. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been shown to have a range of biochemical and physiological effects. However, FUB-PB22 also has limitations, such as its potential toxicity and the need for careful handling in laboratory experiments.

Future Directions

There are many future directions for research involving FUB-PB22 and other synthetic cannabinoids. Some possible areas of research include the development of new synthetic cannabinoids with improved therapeutic properties, the investigation of the effects of synthetic cannabinoids on the human endocannabinoid system, and the development of new methods for synthesizing and purifying synthetic cannabinoids. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the human body and to develop effective treatments for synthetic cannabinoid addiction.

Scientific Research Applications

FUB-PB22 is commonly used in scientific research to study the effects of cannabinoids on the human body. It is often used as a reference compound in studies that aim to understand the mechanism of action of synthetic cannabinoids. FUB-PB22 is also used in studies that investigate the therapeutic potential of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and chronic pain.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-11(13-4-8-15(9-5-13)19(21)22)16(20)18-10-12-2-6-14(17)7-3-12/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLHJPHZHDWYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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